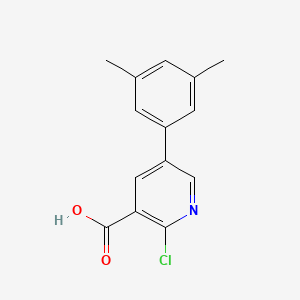

2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(15)16-7-11/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEZJLRLFXXGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687087 | |

| Record name | 2-Chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112849-66-7 | |

| Record name | 2-Chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 5 3,5 Dimethylphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of 2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the nicotinic acid and dimethylphenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm. The methyl group protons would resonate in the upfield region, likely around 2.3 ppm. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (singlets, doublets, multiplets) would reveal the neighboring proton environments. Without experimental data, a precise chemical shift and coupling constant table cannot be generated.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid would be observed significantly downfield (typically >160 ppm). The aromatic carbons would appear in the range of 120-150 ppm, while the methyl carbons would be found in the upfield region (around 20 ppm). The exact chemical shifts would be influenced by the electronic effects of the substituents on both aromatic rings. A data table of these shifts remains unavailable.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other, helping to trace the proton networks within the nicotinic acid and dimethylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the 3,5-dimethylphenyl group to the nicotinic acid core and for confirming the relative positions of the substituents.

The absence of experimental 2D NMR data precludes the construction of a detailed connectivity map for the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected exact mass could be calculated from its chemical formula (C₁₄H₁₂ClNO₂), but experimental verification is necessary for confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different components. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O and CO), cleavage of the bond between the two aromatic rings, and loss of the chlorine atom. A detailed fragmentation table cannot be compiled without the actual experimental MS/MS data.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions within this compound. These methods probe the vibrational modes of a molecule, which are sensitive to its structure, bonding, and intermolecular forces. In principle, all vibrational modes of this compound are active in both IR and Raman spectroscopy due to the molecule's low symmetry.

The analysis of the vibrational spectra allows for the assignment of characteristic frequencies to specific functional groups present in the molecule. For nicotinic acid derivatives, these include the carboxylic acid group (-COOH), the substituted pyridine (B92270) ring, and the dimethylphenyl moiety. jocpr.com The O-H stretching vibration of the carboxylic acid is typically observed as a broad band in the IR spectrum, often in the 3300-2500 cm⁻¹ region, indicative of strong hydrogen bonding. The aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected in the 3100-3000 cm⁻¹ range. Vibrations associated with the aromatic rings (C=C and C=N stretching) appear in the 1600-1400 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is anticipated to produce a strong band in the lower frequency region, generally between 770-505 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Carboxylic Acid (dimer) | O-H stretch | 3300 - 2500 (broad) | IR |

| Aromatic Rings | C-H stretch | 3100 - 3000 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | IR (strong), Raman |

| Aromatic Rings | C=C / C=N stretch | 1600 - 1400 | IR, Raman |

| Chloro Substituent | C-Cl stretch | 770 - 505 | IR (strong), Raman |

Analysis of Carbonyl Group Frequencies (νC=O)

The carbonyl (C=O) stretching frequency is one of the most diagnostic peaks in the vibrational spectrum of this compound. For carboxylic acids, this band is typically strong and sharp. Its precise position is highly sensitive to the physical state and molecular environment, particularly hydrogen bonding. In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds. This dimerization significantly influences the electronic environment of the carbonyl group, causing a shift of the ν(C=O) band to a lower wavenumber (typically 1710–1680 cm⁻¹) compared to the monomeric form (around 1760 cm⁻¹). The presence of this lowered frequency provides strong evidence for the formation of hydrogen-bonded dimers in the solid state.

Correlation with Hammett and Kamlet-Taft Equations for Substituent and Solvent Effects

The electronic effects of the substituents on the pyridine ring can be quantitatively analyzed using linear free-energy relationships such as the Hammett equation. researchgate.net The Hammett equation (log(k/k₀) = ρσ) relates reaction rates or equilibrium constants to the electronic properties of substituents, quantified by the substituent constant (σ). For this compound, the chloro group at the 2-position is electron-withdrawing (positive σ value), while the 3,5-dimethylphenyl group at the 5-position has a more complex influence, combining weak electron-donating inductive effects and potential steric effects. These substituent effects would alter the electron density throughout the pyridine ring and within the carboxylic acid group, which in turn would influence vibrational frequencies and chemical reactivity.

The Kamlet-Taft solvatochromic equation is used to correlate kinetic or spectroscopic data with solvent properties, such as polarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β). researchgate.net By studying the vibrational frequencies (e.g., νC=O) of the title compound in various aprotic solvents, one could determine the sensitivity of its ground state to solute-solvent interactions. This analysis helps elucidate how the solvent's ability to stabilize charge and engage in hydrogen bonding affects the molecular properties of the acid. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions. libretexts.org The absorption of energy promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The structure of this compound contains several chromophores: the pyridine ring, the dimethylphenyl ring, and the carbonyl group of the carboxylic acid. These features give rise to characteristic electronic transitions. The expected transitions are primarily π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated π-systems of the pyridine and dimethylphenyl aromatic rings. The conjugation between these rings, though likely sterically hindered, and the carboxylic acid group would be expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores. libretexts.orglibretexts.org

n → π Transitions:* These are lower-intensity transitions resulting from the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. The carbonyl group and the pyridine nitrogen are sites for n → π* transitions. These absorptions typically occur at longer wavelengths than π → π* transitions. libretexts.org

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | Pyridine ring, Phenyl ring | High (Strong absorption) |

| n → π | n (non-bonding) → π (LUMO) | C=O group, Pyridine N-atom | Low (Weak absorption) |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that stabilize the crystal lattice. Based on the structures of related carboxylic acids, the most significant interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. researchgate.netnih.gov This is a highly robust and common supramolecular synthon for carboxylic acids.

C-H···O interactions: Hydrogen atoms attached to the aromatic rings can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl or hydroxyl groups. nih.gov

π-π stacking: The planar aromatic rings (pyridine and dimethylphenyl) may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are aligned, contributing to cohesive forces. nih.govresearchgate.net

Halogen bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom on a neighboring molecule.

The relative contributions of these different interactions to the crystal packing can be visualized and quantified using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal. nih.gov

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Forms primary dimeric structure |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Carboxyl) | Links dimers into larger assemblies |

| π-π Stacking | Pyridine/Phenyl Ring | Pyridine/Phenyl Ring | Stabilizes packing of aromatic systems |

Conformational Analysis in the Crystalline State

The solid-state conformation of this compound is dictated by a balance between intramolecular steric effects and the optimization of intermolecular interactions in the crystal lattice. It is highly probable that the molecule adopts a non-planar conformation. The primary conformational feature is the dihedral angle between the planes of the pyridine ring and the 3,5-dimethylphenyl ring. Due to steric hindrance between the substituents at the ortho positions of the C-C bond linking the two rings (the chloro group on the pyridine and the hydrogen/methyl groups on the phenyl ring), a significant twist is expected, resulting in a large dihedral angle. uky.edu

Furthermore, the orientation of the carboxylic acid group relative to the pyridine ring is another important conformational parameter. While often nearly coplanar with the attached ring to maximize conjugation, steric clashes with the adjacent chloro group at the 2-position could lead to a slight twist of the -COOH group out of the pyridine plane. nih.gov The specific dihedral angles are ultimately determined by the molecule's arrangement within the crystal that maximizes packing efficiency and stabilizes intermolecular forces.

Reactivity and Chemical Transformations of 2 Chloro 5 3,5 Dimethylphenyl Nicotinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the 3-position of the pyridine (B92270) ring is a primary site for reactions typical of aromatic carboxylic acids. Its reactivity allows for the formation of various derivatives.

The carboxylic acid moiety can be readily converted into esters and amides, which are crucial transformations for creating derivatives with altered physical properties and biological activities. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions. Similarly, amidation involves the reaction with an amine, often requiring activation of the carboxylic acid, for instance, by converting it to an acyl chloride.

In the synthesis of related compounds like 2-morpholinonicotinic acid from 2-chloronicotinic acid, esterification is a key initial step. researchgate.netatlantis-press.comresearchgate.net This protects the carboxylic acid group while other transformations are carried out on the molecule. researchgate.netatlantis-press.comresearchgate.net The ester can then be hydrolyzed back to the carboxylic acid in a final step. researchgate.netatlantis-press.comresearchgate.net

| Reaction Type | Reactant | Typical Conditions | Product |

| Esterification | Methanol (CH₃OH) | (COCl)₂, DMF, Triethylamine, 40°C | Methyl 2-chloro-5-(3,5-dimethylphenyl)nicotinate |

| Amidation | Ammonia (NH₃) or Amines (R-NH₂) | Activation to acyl chloride, then amine addition | 2-Chloro-5-(3,5-dimethylphenyl)nicotinamide |

The removal of the carboxylic acid group via decarboxylation is a potential transformation, though it is not typically facile for simple aromatic carboxylic acids. Thermal decarboxylation of carboxylic acids generally requires high temperatures and often proceeds readily only when there is a carbonyl group at the beta-position to the carboxyl group, which facilitates a cyclic transition state. youtube.commasterorganicchemistry.com

For 2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid, which lacks this beta-carbonyl structure, direct thermal decarboxylation would be challenging and require harsh conditions. Alternative methods, such as reductive decarboxylation or specialized catalytic systems, may be employed to achieve this transformation. organic-chemistry.org

Transformations Involving the 2-Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is a key site for synthetic modification due to the electronic properties of the heterocyclic ring.

The pyridine ring, particularly with its electron-withdrawing nitrogen atom, activates the 2-position for nucleophilic aromatic substitution (SNAr). thieme-connect.comuoanbar.edu.iq This makes the 2-chloro substituent a good leaving group, allowing it to be displaced by a variety of nucleophiles. Electron-deficient 2-halopyridines readily undergo SNAr reactions to provide substituted pyridine derivatives. thieme-connect.com These reactions proceed through a Meisenheimer complex intermediate. researchgate.netyoutube.com

This reaction is widely used to introduce amine, ether, and thioether functionalities onto the pyridine core. For example, 2-chloronicotinic acid and its derivatives are known to react with amines, such as morpholine, to yield 2-amino-substituted nicotinic acids. researchgate.netatlantis-press.comresearchgate.net

| Nucleophile | Reagent | Conditions | Product Class | Yield |

| Amine | Piperidine | NMP, High Temperature (Flow Reactor) | 2-Piperidinyl-5-aryl-nicotinic acid | Good to Excellent thieme-connect.com |

| Amine | Morpholine | HCl, H₂O, 100°C | 2-Morpholinyl-5-aryl-nicotinic acid | High researchgate.netresearchgate.net |

| Thiol | Glutathione | Catalyzed by glutathione S-transferase | 2-Glutathionyl-5-aryl-nicotinic acid | - researchgate.net |

| Hydroxide | NaOH / H₂O | Heat | 2-Hydroxy-5-aryl-nicotinic acid | - acs.org |

The C-Cl bond at the 2-position is also amenable to various metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. rsc.org Since chloro-pyridines are considered "activated" aryl chlorides, they can participate in these reactions effectively. thieme-connect.com

Suzuki Coupling: Palladium-catalyzed Suzuki coupling is a powerful method for creating biaryl structures. 2-Chloropyridines react smoothly with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 2-arylpyridines with excellent yields. thieme-connect.com

Nickel-Catalyzed Coupling: Nickel catalysts can be used for cross-electrophile coupling reactions, for instance, between 2-chloropyridines and alkyl bromides to synthesize 2-alkylated pyridines. nih.govnih.gov This method is valuable for introducing alkyl chains that are not easily accessible through other means. nih.gov

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DME | 2-Aryl-5-(3,5-dimethylphenyl)nicotinic acid thieme-connect.com |

| Nickel-Catalyzed Cross-Electrophile Coupling | Alkyl Bromide | Ni Catalyst, Bathophenanthroline ligand, DMF | 2-Alkyl-5-(3,5-dimethylphenyl)nicotinic acid nih.govnih.gov |

| Nickel-Catalyzed Reductive Homocoupling | Another 2-chloropyridine (B119429) molecule | NiCl₂·6H₂O, Zn, NaI | Symmetrical 2,2'-bipyridines acs.org |

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, making it basic and nucleophilic. uoanbar.edu.iqiust.ac.ir This site readily undergoes reactions with electrophiles without disrupting the ring's aromaticity. gcwgandhinagar.com

Key reactions involving the pyridine nitrogen include:

Protonation: The nitrogen acts as a base, readily forming pyridinium (B92312) salts with protic acids. iust.ac.irgcwgandhinagar.com This protonation increases the electron-withdrawing effect on the ring, further activating it towards nucleophilic attack but deactivating it towards electrophilic attack. gcwgandhinagar.comscribd.com

Alkylation: Reaction with alkyl halides (e.g., ethyl iodide) results in the formation of quaternary N-alkylpyridinium salts. gcwgandhinagar.comrsc.org

N-Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide, can form the corresponding Pyridine N-oxide. This transformation is often a preliminary step in the synthesis of 2-chloronicotinic acids from nicotinic acid itself. chemicalbook.comgoogle.com The N-oxide group can then facilitate the introduction of the chloro substituent.

N-Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. scripps.edu

The N-O bond introduces a dipole moment, making the oxygen atom a site for electrophilic attack and enhancing the reactivity of the ring towards both nucleophiles and electrophiles at specific positions. scripps.eduyoutube.com For instance, the N-oxide can activate the chlorine atom at the C2 position for nucleophilic substitution. acs.org The general process for the synthesis of 2-chloronicotinic acid N-oxides is a known pathway for creating intermediates in the synthesis of various bioactive compounds. wikipedia.orgpatsnap.com

Table 1: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide / Acetic Acid | Heating | arkat-usa.org |

| m-Chloroperoxybenzoic Acid (MCPBA) | Inert solvent (e.g., CH₂Cl₂), room temperature | arkat-usa.org |

| Caro's Acid (H₂SO₅) | Controlled temperature | arkat-usa.org |

Quaternization Reactions

The pyridine nitrogen of this compound is susceptible to quaternization by reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. nih.gov This reaction leads to the formation of N-alkyl-2-chloro-5-(3,5-dimethylphenyl)pyridinium salts. researchgate.net

The quaternization process converts the neutral pyridine into a positively charged pyridinium ring, which significantly enhances the susceptibility of the C2 position to nucleophilic attack. rsc.org The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, facilitating the displacement of the chloride ion by a wide range of nucleophiles. rsc.orguoanbar.edu.iq The rate and yield of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions, such as solvent and temperature. nih.gov Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields for the quaternization of related nicotinamide compounds. nih.gov

Table 2: Examples of Quaternization Reactions of Pyridine Derivatives

| Substrate | Alkylating Agent | Product Type | Reference |

| Nicotinamide | Methyl iodide | N-methylnicotinamidium iodide | nih.gov |

| Nicotinamide | Substituted 2-bromoacetophenones | N-(phenacyl)nicotinamidium bromides | nih.gov |

| 2-Chloropyridines | Various alkyl halides | N-alkyl-2-chloropyridinium salts | rsc.org |

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic aromatic substitution (SEAr) on the dual-ring system of this compound is complex due to the presence of both an electron-deficient pyridine ring and an electron-rich phenyl ring.

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, a consequence of the electronegative nitrogen atom. wikipedia.org The presence of the electron-withdrawing chlorine and carboxylic acid groups further deactivates the ring. Direct electrophilic substitution on the pyridine moiety of this compound is challenging and often requires harsh conditions. wikipedia.org If substitution were to occur, it would likely be directed to the C4 position, which is the least deactivated position available. uoanbar.edu.iq To facilitate such reactions, prior N-oxidation to the pyridine N-oxide can be employed. The N-oxide is more reactive towards electrophiles than the parent pyridine. arkat-usa.orgwikipedia.org

Phenyl Ring: In contrast, the 3,5-dimethylphenyl (xylyl) group is activated towards electrophilic substitution. The two methyl groups are ortho-para directing and activating. researchgate.net Therefore, electrophilic attack is expected to occur at the positions ortho or para to the methyl groups (C2', C4', and C6' of the phenyl ring). Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com The steric hindrance from the pyridine ring might influence the regioselectivity of the substitution on the phenyl ring.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Ring System | Substituent(s) | Overall Effect | Preferred Position(s) for Substitution | Reference |

| Pyridine | Nitrogen atom, -Cl, -COOH | Strong deactivation | Unlikely to react; if forced, C4 | wikipedia.org |

| Phenyl | Two -CH₃ groups | Strong activation | Ortho, Para (C2', C4', C6') | researchgate.net |

Mechanistic Investigations and Kinetic Studies of Key Reactions

The key reactions of 2-chloro-substituted pyridine derivatives, particularly nucleophilic aromatic substitution (SNAr), have been the subject of mechanistic and kinetic investigations. The general mechanism for SNAr at the C2 position involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net This step is typically the rate-determining step. masterorganicchemistry.com

Chloride Departure: The aromaticity of the ring is restored by the departure of the chloride leaving group. masterorganicchemistry.com

Kinetic studies on related 2-chloropyridines have shown that the reaction rate is significantly influenced by the nature of the substituents on the pyridine ring. researchgate.net Electron-withdrawing groups enhance the rate of nucleophilic substitution by stabilizing the negative charge of the Meisenheimer complex. nih.govresearchgate.net Conversely, electron-donating groups decrease the reaction rate.

Computational studies, including molecular orbital calculations, have been used to support the proposed mechanisms. nih.govresearchgate.net These studies have helped to verify the presence and stability of the Meisenheimer complex and to understand the influence of substituents on the reaction's Gibbs free energy of activation. nih.gov For the quaternized derivatives (N-alkyl-2-chloropyridinium salts), kinetic studies have demonstrated that the positive charge on the nitrogen atom greatly accelerates the rate of nucleophilic substitution. rsc.org

Computational Chemistry and Theoretical Studies of 2 Chloro 5 3,5 Dimethylphenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of electronic and structural characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. orientjchem.orgresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry in the ground state. jocpr.comnih.gov

These calculations provide key geometrical parameters, such as bond lengths and angles. Furthermore, DFT is used to compute electronic properties that are crucial for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more likely to be reactive. researchgate.net These frontier orbitals' spatial distribution also reveals likely sites for electrophilic and nucleophilic attack.

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy | Value in Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | Value in eV | Energy difference, indicating chemical reactivity. |

| Dipole Moment | Value in Debye | A measure of the molecule's overall polarity. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations. nih.gov Unlike DFT, which relies on an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without empirical parameters. nih.gov

These methods are particularly valuable for performing conformational analysis to identify the various stable three-dimensional arrangements (conformers) of the molecule. nih.gov By calculating the energies of different conformers, researchers can determine the most stable structure and the relative energies of other low-energy conformers. nih.gov This information is critical as the conformation of a molecule can significantly influence its physical properties and biological activity. For 2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid, the key conformational flexibility arises from the rotation around the single bond connecting the nicotinic acid and the dimethylphenyl rings.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgnih.gov For this compound, the dihedral angle between the planes of the two aromatic rings is the most significant degree of conformational freedom.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net By systematically rotating the dihedral angle and calculating the energy at each step (a process known as a relaxed scan), a one-dimensional PES can be generated. mdpi.com This surface reveals the low-energy conformers as minima and the rotational energy barriers as maxima (transition states). The height of these barriers determines how easily the molecule can interconvert between different conformations at a given temperature. The global minimum on the PES corresponds to the most stable and, therefore, the most populated conformation of the molecule under equilibrium conditions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) via Computational Methods

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental spectra. aip.orgnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors. researchgate.net These tensors are then converted into chemical shifts (δ) for ¹H and ¹³C atoms, which can be directly compared with experimental NMR data.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. jocpr.com The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. This analysis helps in assigning specific vibrational modes to the observed spectral bands. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths. researchgate.netresearchgate.net These calculations predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, corresponding to electronic transitions between molecular orbitals (e.g., from the HOMO to the LUMO). researchgate.net

| Spectroscopy Type | Predicted Parameter | Typical Calculated Value | Information Provided |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 110-170 ppm | Electronic environment of carbon atoms. |

| ¹H NMR | Chemical Shift (δ) | 2.0-8.5 ppm | Electronic environment of hydrogen atoms. |

| IR | Vibrational Frequency (ν) | ~1700 cm⁻¹ (C=O), ~3000 cm⁻¹ (O-H) | Presence of functional groups (e.g., carboxylic acid). |

| UV-Vis | Absorption Maximum (λ_max) | 250-350 nm | Electronic transitions within the conjugated π-system. |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent like water. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products.

This process involves locating and characterizing the structures of transition states—the high-energy species that represent the barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Methods like DFT can be used to calculate the geometries and energies of reactants, products, and transition states. orientjchem.orgnih.gov For this compound, such studies could be used to explore its synthesis pathways, degradation mechanisms, or its participation in further chemical transformations, providing a detailed, atomistic understanding of its reactivity.

Role of 2 Chloro 5 3,5 Dimethylphenyl Nicotinic Acid As a Chemical Intermediate and Building Block

Potential as a Precursor in the Synthesis of Complex Organic Molecules

Although direct examples are not documented, the structure of 2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid lends itself to the synthesis of more complex molecular architectures.

Hypothetical Role as a Building Block for Polycyclic and Fused Heterocyclic Systems

The presence of the reactive chloro and carboxylic acid groups on the pyridine (B92270) ring suggests that this compound could serve as a key intermediate in the construction of polycyclic and fused heterocyclic systems. Intramolecular cyclization reactions, possibly after modification of the carboxylic acid group to an amide or ester, could lead to the formation of novel heterocyclic scaffolds. The 3,5-dimethylphenyl substituent would offer steric and electronic influence on such transformations, potentially directing the regioselectivity of cyclization reactions.

A Potential Precursor for Other Nicotinic Acid Derivatives and Analogs

This compound can be envisioned as a starting material for a variety of other nicotinic acid derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, reaction with amines could yield 2-amino-nicotinic acid derivatives, while reaction with alcohols or thiols could produce the corresponding ethers and thioethers. researchgate.netmdpi.com The carboxylic acid group can also be readily converted into esters, amides, or other functionalities, further expanding the library of accessible analogs. researchgate.net

Postulated Scaffold for Materials Science Applications

In the realm of materials science, nicotinic acid and its derivatives are explored for various applications, including as corrosion inhibitors and in the formulation of polymers and metal-organic frameworks. nih.gov While no specific studies on this compound in this context have been identified, its rigid aromatic structure and potential for coordination with metal ions through the carboxylic acid and pyridine nitrogen suggest it could be a candidate for the development of new materials with tailored electronic or photophysical properties. The bulky and hydrophobic 3,5-dimethylphenyl group would likely influence the packing and intermolecular interactions in the solid state, which are critical for material properties.

A Candidate for Derivatization in Structure-Property Relationship Investigations

The systematic modification of this compound would be a logical approach for investigating structure-property relationships in a purely chemical context. By varying the substituents on the phenyl ring or by replacing the chloro or carboxylic acid groups with other functionalities, a library of compounds could be synthesized. The analysis of how these structural changes affect properties such as solubility, crystallinity, and reactivity would provide valuable insights into the fundamental chemistry of this class of compounds.

Analytical Methodologies for the Detection and Quantification of 2 Chloro 5 3,5 Dimethylphenyl Nicotinic Acid in Research Settings

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying 2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid from reaction mixtures, starting materials, or potential impurities. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of nicotinic acid and its derivatives due to their polarity and non-volatile nature. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a compound like this compound.

Method development would involve a systematic optimization of several key parameters:

Column: A C18 (octadecylsilyl) column is a standard starting point, offering a non-polar stationary phase suitable for retaining the analyte from a polar mobile phase.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is critical; it should be controlled to ensure the consistent ionization state of the carboxylic acid group, thereby achieving reproducible retention times. For acidic compounds, a pH around 2.5-3.5 is often used to suppress ionization and enhance retention on a C18 column.

Detection: Given the presence of the pyridine (B92270) and phenyl chromophores, UV detection is the most straightforward approach. The selection of an optimal wavelength, likely corresponding to an absorption maximum (λmax) of the compound, is crucial for sensitivity. Wavelengths between 210 nm and 260 nm are commonly employed for nicotinic acid derivatives. starna.com

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are common starting conditions to ensure sharp peaks and reproducible results.

Table 1: Illustrative HPLC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | Typical Condition for Nicotinic Acid Derivatives |

|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH ~3.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-30 °C |

| Detection | UV/Vis Diode Array Detector (DAD) |

| Wavelength | ~210-260 nm starna.com |

Gas Chromatography (GC) is another powerful separation technique, though its direct application to carboxylic acids like this compound presents challenges. The high polarity and low volatility of the carboxylic acid group can lead to poor peak shape, tailing, and low sensitivity.

To overcome these issues, derivatization is typically required. This process converts the polar carboxylic acid into a more volatile and thermally stable ester. A common approach is esterification using reagents like diazomethane or by reacting the acid with an alcohol (e.g., methanol, hexafluoroisopropanol) in the presence of an acid catalyst. researchgate.net

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as a 5%-phenyl-methylpolysiloxane (HP-5ms or equivalent). semanticscholar.org A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. semanticscholar.orgresearchgate.net GC-MS offers the added advantage of providing structural information, which is invaluable for impurity identification.

Spectrophotometric Quantification Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for quantifying a pure substance in solution, provided it contains a chromophore that absorbs light in the UV-Vis range. This compound, with its substituted pyridine and phenyl rings, is expected to have strong UV absorbance. uwyo.eduresearchgate.net

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. Nicotinic acid itself has characteristic peaks at approximately 213 nm and 261 nm when prepared in an acidic solution. starna.com The exact λmax for this compound would need to be determined experimentally but is likely to fall within this region.

Electrophoretic Techniques

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique well-suited for the analysis of charged species like carboxylic acids. nih.gov In a buffer with a pH above the pKa of the carboxylic acid group, this compound will exist as an anion and can be separated based on its mass-to-charge ratio.

The method involves applying a high voltage across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The composition, pH, and ionic strength of the BGE are critical parameters that are optimized to achieve the desired separation. scielo.br Detection is often performed using a UV detector integrated into the CE system. CE can offer advantages over HPLC, such as higher efficiency, shorter analysis times, and lower consumption of solvents and reagents.

Validation of Analytical Methods (e.g., accuracy, precision, robustness)

Regardless of the analytical technique chosen, the method must be validated to demonstrate its suitability for the intended purpose. slideshare.net Method validation is a regulatory requirement in pharmaceutical analysis and ensures the reliability of the generated data. amsbiopharma.comich.org The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines. ich.orgyoutube.com

Accuracy: The closeness of the test results to the true value. It is often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. youtube.com

Table 2: Summary of Key Analytical Method Validation Parameters

| Validation Parameter | Description |

|---|---|

| Accuracy | Closeness of measured value to true value. |

| Precision | Agreement among a series of measurements. |

| Specificity | Ability to measure only the desired analyte. |

| Linearity | Proportionality of signal to analyte concentration. |

| Range | Concentration interval where the method is precise, accurate, and linear. ich.org |

| LOD/LOQ | Lowest concentration that can be detected/quantified reliably. youtube.com |

| Robustness | Resistance to small, deliberate changes in method parameters. youtube.com |

Future Research Directions and Unexplored Avenues for 2 Chloro 5 3,5 Dimethylphenyl Nicotinic Acid

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of functionalized nicotinic acids often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and efficient synthetic pathways to 2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid.

A primary area of investigation would be the application of modern cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, stands out as a key strategy. researchgate.netresearchgate.netorganic-chemistry.org This would likely involve the coupling of a 2,5-dihalonicotinic acid derivative with 3,5-dimethylphenylboronic acid. Research in this area could focus on:

Catalyst Development : Exploring the use of highly efficient and reusable palladium or nickel catalysts to improve reaction yields and reduce metal contamination in the final product. nih.gov The use of green solvents, such as 2-Me-THF or t-amyl alcohol, should also be investigated. nih.gov

Flow Chemistry : Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Biocatalysis : Investigating enzymatic approaches for the synthesis of nicotinic acid derivatives, which can offer high selectivity and mild reaction conditions. nih.govfrontiersin.org

The table below outlines potential sustainable synthesis strategies.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Optimized Suzuki-Miyaura Coupling | High efficiency, functional group tolerance | Development of reusable catalysts, use of green solvents. |

| One-Pot, Multi-Component Reactions | Reduced waste, higher throughput | Catalyst and reaction condition screening. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Reactor design and optimization of reaction parameters. |

| Biocatalytic Methods | High selectivity, mild conditions, environmentally benign | Enzyme screening and engineering. |

Exploration of Novel Chemical Transformations and Reaction Pathways

The 2-chloro substituent on the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations. Future research should explore novel reactions to further functionalize this compound, thereby expanding its synthetic utility.

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates SNAr reactions at the C2 position. A wide range of nucleophiles (e.g., amines, alkoxides, thiolates) could be employed to generate a library of new derivatives. researchgate.netclockss.org Microwave-assisted SNAr reactions could offer a rapid and efficient route to these compounds. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions : Beyond the initial synthesis, the chloro group can participate in other cross-coupling reactions, such as Sonogashira, Buchwald-Hartwig, and Stille couplings, to introduce alkynyl, amino, and stannyl (B1234572) groups, respectively.

Decarboxylative Functionalization : Investigating methods for the selective removal of the carboxylic acid group to access 2-chloro-5-(3,5-dimethylphenyl)pyridine, which can serve as a precursor for other functionalizations.

Ring Transformations : Exploring conditions that could induce ring-opening or ring-expansion reactions of the pyridine core to generate novel heterocyclic systems.

Advanced Applications in Non-Biological Fields, including New Molecular Architectures

While nicotinic acid derivatives are well-known for their biological activity, future research should also focus on their potential in non-biological applications. ijarsct.co.inresearchgate.netchemistryjournal.net The unique electronic and structural features of this compound make it an interesting candidate for materials science and catalysis.

Potential applications to be explored include:

Coordination Chemistry and Metal-Organic Frameworks (MOFs) : The carboxylic acid and pyridine nitrogen can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. nih.gov These materials could have applications in gas storage, separation, and catalysis.

Organocatalysis : Pyridine-based molecules have been shown to act as effective organocatalysts. rsc.orgrsc.orgorganic-chemistry.org The steric and electronic properties of this compound could be leveraged to design new catalysts for various organic transformations.

Liquid Crystals : The rigid, aromatic structure of the molecule suggests its potential as a building block for liquid crystalline materials.

Corrosion Inhibition : Nicotinic acid derivatives have been investigated as corrosion inhibitors for various metals. nih.gov The specific substituents on this compound may enhance its performance in this application.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for its rational design and application. An integrated approach combining experimental and computational methods will be essential.

Future research in this area should include:

Kinetic Studies : Performing detailed kinetic analyses of the key synthetic and functionalization reactions to elucidate reaction mechanisms and optimize conditions.

In-situ Spectroscopic Analysis : Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Density Functional Theory (DFT) Calculations : Employing DFT and other computational methods to model reaction pathways, predict reactivity, and understand the electronic structure of the molecule and its derivatives. nih.govmdpi.comsemanticscholar.org Computational studies can provide valuable insights into the mechanism of Suzuki-Miyaura coupling reactions involving chloropyridines. mdpi.comcolab.ws

Structure-Property Relationship Studies : Systematically varying the substituents on the phenyl ring and at the 2-position of the pyridine ring to establish clear structure-property relationships for applications in materials science and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.